N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride
Description
N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a carboxamide group and a phenylsulfonyl moiety. The hydrochloride salt form enhances solubility and bioavailability, a common feature among bioactive piperidine derivatives .
Properties
IUPAC Name |
N-(benzenesulfonyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQNONNYSJYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-3-Carboxamide Core Formation
The piperidine-3-carboxamide scaffold is typically constructed via a two-step process:
-
Carboxylic Acid Activation : Piperidine-3-carboxylic acid is activated using ethyl chloroformate or thionyl chloride to form the corresponding acyl chloride.
-
Amide Coupling : The acyl chloride reacts with ammonia or primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Dichloromethane (DCM) or dimethylformamide (DMF) serves as the solvent, with reaction times ranging from 12–24 hours.
Table 1: Comparative Yields for Amide Coupling Reagents
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 |
| DCC/DMAP | DCM | 0–5 | 65 |
| HATU | ACN | 25 | 82 |
Sulfonylation at the Piperidine Nitrogen
Introduction of the phenylsulfonyl group employs phenylsulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl, with tetrahydrofuran (THF) or DCM as the solvent.
Key Reaction Parameters :
-
Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine-3-carboxamide minimizes side reactions.
-
Temperature : Reactions proceed optimally at 0–5°C to prevent decomposition.
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine ensure removal of unreacted reagents.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Polar aprotic solvents (DMF, ACN) enhance reaction rates by stabilizing transition states. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve sulfonylation efficiency by 15–20%.
Table 2: Solvent Impact on Sulfonylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 85 | 98 |
| THF | 8 | 72 | 95 |
| DCM | 10 | 68 | 92 |
Temperature and Kinetic Control
Lower temperatures (0–5°C) favor selective mono-sulfonylation, while elevated temperatures (25°C) risk di-sulfonylation byproducts. Kinetic studies reveal an activation energy () of 45.2 kJ/mol for the primary sulfonylation step.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
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Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation.
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Residence Time : 30–45 minutes at 10 bar pressure achieves >90% conversion.
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Downstream Processing : In-line liquid-liquid extraction and crystallization units automate purification.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Purity (%) | 95 | 98 |
| Solvent Waste (L/kg) | 120 | 40 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 3.1–3.3 ppm (piperidine CH₂), δ 7.5–7.8 ppm (aromatic protons), and δ 10.2 ppm (amide NH).
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FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch) confirm functional groups.
Table 4: Comparative Analytical Data
| Technique | Observed Signal | Reference Value |
|---|---|---|
| ¹³C NMR | δ 42.5 (piperidine C-3) | δ 42.3 |
| HRMS (ESI+) | [M+H]⁺ m/z 325.12 | 325.11 |
| Melting Point | 214–216°C | 215°C |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group in this compound can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction:
Key Findings:
-
Saponification of ethyl esters of piperidine-3-carboxylic acid derivatives (e.g., 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate ) using NaOH in aqueous solutions is well-documented .
-
Carboxamide hydrolysis is typically slower than ester hydrolysis but proceeds efficiently under reflux with strong acids (e.g., HCl) or bases (e.g., NaOH) .
Functionalization at the Piperidine Nitrogen
The secondary amine in the piperidine ring can participate in alkylation or acylation reactions.
Notes:
-
Alkylation with propargyl or benzyl halides enhances solubility and bioactivity in related compounds .
-
Acylations using arylsulfonyl chlorides require non-nucleophilic bases (e.g., BTPP) to avoid side reactions .
Sulfonamide Group Reactivity
The phenylsulfonyl group is electron-withdrawing and stabilizes adjacent negative charges, enabling regioselective electrophilic substitutions.
Key Reactions:
-
Nucleophilic Aromatic Substitution (NAS):
Activated positions on the phenyl ring (e.g., para to the sulfonyl group) can undergo halogenation or nitration . -
Sulfonamide Cleavage:
Under strong reducing conditions (e.g., LiAlH
), the sulfonamide bond may break, yielding piperidine-3-carboxamide and benzenesulfinic acid .
Ring-Opening and Rearrangement Reactions
The piperidine ring can undergo ring-opening under acidic conditions or participate in rearrangements:
Example Reaction:
Observations:
-
Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) show increased susceptibility to acid-catalyzed ring-opening .
-
Curtius-like rearrangements are unlikely in this system due to the absence of acyl azide precursors .
Condensation with Carbonyl Compounds
The carboxamide group can act as a nucleophile in condensation reactions:
Example Reaction with Aldehydes:
Conditions:
Biological Activity and Stability
While not a direct reaction, stability under physiological conditions is critical for drug design:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride serves as a crucial building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to a variety of derivatives suitable for further applications in drug development and material science.
Synthetic Routes
The typical synthesis involves:
- Formation of Piperidine-3-carboxamide: Reacting piperidine with a carboxylating agent such as ethyl chloroformate.
- Sulfonylation: The piperidine derivative is reacted with phenylsulfonyl chloride in the presence of a base like triethylamine.
- Hydrochloride Formation: The final product is converted into its hydrochloride salt by treatment with hydrochloric acid.
Biological Applications
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Sulfonamides are recognized for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities. Its mechanism typically involves mimicking natural substrates to inhibit enzyme activity, which can disrupt essential biological processes in microorganisms or cells .
Targeting Disease Mechanisms
Recent studies have highlighted the compound's potential in targeting various diseases:
- Alzheimer's Disease: Research indicates that compounds derived from piperidine structures can inhibit acetylcholinesterase (AChE), thus enhancing cholinergic signaling. This mechanism is crucial for developing treatments for cognitive impairments associated with Alzheimer's disease .
- Cancer Therapy: N-(Phenylsulfonyl)piperidine derivatives have shown promise as inhibitors of oxidative phosphorylation (OXPHOS) complexes, which are vital for cancer cell metabolism. Targeting these pathways may lead to effective treatments against specific cancer subtypes .
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its structural features make it an attractive candidate for synthesizing drugs targeting various biological pathways. The compound's versatility allows researchers to modify its structure to optimize efficacy and reduce toxicity .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism by which N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In general, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent placement, functional groups, and biological targets. Key examples include:
Key Observations :
- Positional Isomerism : Piperidine-4-carboxamide hydrochloride (position 4) vs. the target compound (position 3) may alter binding affinity to enzymatic pockets or receptors .
- The phenylsulfonyl group (common in ) is associated with reduced matrix metalloproteinase (MMP) inhibition but may enhance selectivity for neurological targets like 5-HT6 receptors .
Neuropathic Pain and 5-HT6 Receptor Modulation
- 2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide hydrochloride () demonstrated neuropathic pain-alleviating activity as a 5-HT6 receptor inverse agonist. The phenylsulfonyl group may stabilize receptor-ligand interactions, though the pyrrole ring distinguishes it from the target compound .
Enzyme Inhibition (MMPs)
- Phenylsulfonyl-containing derivatives (e.g., N-(4-phenyl)phenylsulfonyl) showed reduced MMP-1 and MMP-2 inhibition compared to bulkier substituents like phenylalanine. This suggests that the phenylsulfonyl group in the target compound may limit MMP activity .
Bcl-2 Inhibition
- N-(Phenylsulfonyl)benzamides () act as Bcl-2 inhibitors for cancer therapy.
Physicochemical Properties
Notes:
Biological Activity
N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. Its synthesis typically involves:
- Formation of Piperidine-3-carboxamide : Reacting piperidine with ethyl chloroformate followed by hydrolysis.
- Sulfonylation : Treating the piperidine-3-carboxamide with phenylsulfonyl chloride in the presence of a base like triethylamine.
- Hydrochloride Formation : Converting the free base into its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. This mechanism is common among sulfonamides, which are known for their antibacterial properties. The compound may inhibit essential enzymes in microorganisms or cancer cells, disrupting their biological processes.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to N-(Phenylsulfonyl)piperidine-3-carboxamide have shown effectiveness against various bacterial strains by inhibiting bacterial enzymes involved in folate synthesis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing promise as an anticancer agent . The introduction of specific functional groups enhances these compounds' interactions with protein targets, potentially leading to improved therapeutic profiles.
Inhibition Studies
In vitro studies have evaluated the inhibitory effects of this compound on various enzymes:
- Cathepsin K : A study reported that derivatives exhibited moderate-to-strong inhibitory activity against Cathepsin K, which is implicated in bone resorption and osteoporosis treatment .
| Compound | IC50 (µM) | Target |
|---|---|---|
| F-12 | 13.52 | Cat K |
| MIV-711 | Positive Control | - |
Case Studies
- Cancer Treatment : A compound structurally related to N-(Phenylsulfonyl)piperidine-3-carboxamide was tested for its ability to induce apoptosis in cancer cells, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
- Alzheimer's Disease : Research has explored multitarget compounds that include piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), showcasing the versatility of piperidine derivatives in neuropharmacology .
Q & A
Q. Advanced Research Focus
- PPE : Nitrile gloves (tested for permeation resistance) and lab coats; avoid latex due to incompatibility with sulfonamides.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- Spill management : Neutralize acid residues with sodium bicarbonate before mechanical cleanup.
- Waste disposal : Segregate halogenated waste (hydrochloride form) for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
